E3 ligase Ligand 12
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Overview
Description
E3 ligase Ligand 12 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This process is crucial for maintaining cellular homeostasis and regulating various biological processes, including cell cycle, DNA repair, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the ligand. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
E3 ligase Ligand 12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the ubiquitination process and developing new chemical probes.
Biology: Helps in understanding the role of ubiquitination in cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in targeting specific proteins for degradation, particularly in cancer treatment.
Industry: Used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Mechanism of Action
E3 ligase Ligand 12 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to substrate proteins. This process involves the formation of a ternary complex between the ligand, E3 ligase, and the substrate protein. The ubiquitinated substrate is then recognized and degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by ubiquitination .
Comparison with Similar Compounds
E3 ligase Ligand 12 can be compared with other similar compounds, such as:
Nutlin: Binds to MDM2 and disrupts MDM2-p53 interaction.
Idasanutlin: A derivative of Nutlin with improved potency and selectivity.
Thalidomide: Binds to cereblon, an E3 ligase, and modulates its activity.
This compound is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation and therapeutic applications .
Properties
Molecular Formula |
C31H42N4O6S |
---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38) |
InChI Key |
SPXBMEKMIPOEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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